molecular formula C12H10ClNO2S B2635695 Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate CAS No. 304477-85-8

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B2635695
CAS No.: 304477-85-8
M. Wt: 267.73
InChI Key: WLPWFUWQZRXIFA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its heterocyclic structure.

    Enzyme Inhibition: Can be studied for its potential to inhibit specific enzymes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in anti-inflammatory and anticancer drugs.

Industry:

Safety and Hazards

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylic acid.

    Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods:

    Catalytic Methods: Industrial synthesis may involve the use of catalytic methods to enhance yield and purity. Catalysts such as copper chloride or palladium on carbon can be used.

    Microwave-Assisted Synthesis: This method can be employed to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Uniqueness:

    Chlorophenyl Group: The presence of the chlorophenyl group imparts unique electronic properties, making it distinct from other thiophene derivatives.

    Amino Group: The amino group enhances its reactivity and potential for forming hydrogen bonds, which is crucial in biological applications.

Properties

IUPAC Name

methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPWFUWQZRXIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium pellets were slowly added to methanol solution to form NaOMe in situ, then methyl thioglycolate was added over a period of 20 minutes to the methanol solution. A solution of 3-Chloro-3-(3-chloro-phenyl)-acrylonitrile in methanol was added slowly and was brought to reflux for 1 hour. The reaction mixture was cooled to room temperature and methanol was concentrated to 100 mL and 200 mL of water was added, stirred for 30 minutes and the yellow precipitate was collected and washed with water several times to yield a yellow crystalline compound, mp 92-95° C. 1H NMR (DMSO-d6) δ1.60 (s, 6H), 7.30 (d, 1H, J=8.41 Hz), 7.41(d, 1H, J=8.41 Hz), 10.47 (s, 1H); MS(+APCI)m/z 213(M+H); Anal. Calc. For C9H9ClN2O2: C, 50.84; H, 4.27; N, 13.17. Found: C, 50.99; H, 4.28; N, 12.98.
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3-Chloro-3-(3-chloro-phenyl)-acrylonitrile
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Synthesis routes and methods II

Procedure details

Phosphorous oxychloride (6.7 mL) was added to dimethylformamide (11 mL) with ice cooling to keep the internal temperature below 25° C. After 20 minutes, (3-chlorophenyl)ethanone (5 g) was added portionwise keeping the internal temperature below 30° C. The reaction mixture was heated to 50° C. and then treated cautiously with hydroxylamine hydrochloride (10 g). The reaction mixture was stirred for 20 minutes at room temperature and water (50 mL) was added. After a further 30 minutes, the reaction mixture was extracted three times with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4) and evaporated to give an oil. This oil was dissolved in methanol (50 mL) and treated with methyl mercaptoacetate (2.7 mL) and sodium methoxide (7.3 mL of a 25% solution in methanol). After reflux for 1 h, the cooled reaction mixture was reduced to one third volume and water was added. The reaction mixture was extracted three times with ethyl acetate. The combined extracts were dried (MgSO4), the solvent was evaporated and the residue was chromatographed on silica eluting with dichloromethane/isohexane mixtures to give the sub-title ester (2.0 g).
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